N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Description
N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an oxane ring, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N4O2/c18-17(19,20)11-24-5-1-3-13(10-24)16(25)21-7-12-4-2-6-26-15(12)14-8-22-23-9-14/h8-9,12-13,15H,1-7,10-11H2,(H,21,25)(H,22,23)/t12-,13?,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUKQSLLGINCLA-RMTCENKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)C(=O)NCC2CCCOC2C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CNN=C2)CNC(=O)C3CCCN(C3)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the oxane ring, and the piperidine ring. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.
Formation of the Pyrazole Ring: This step often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a diol or an epoxide with an appropriate nucleophile.
Formation of the Piperidine Ring: The piperidine ring is typically formed via a cyclization reaction involving a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoroethyl group using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: shares structural similarities with other compounds containing pyrazole, oxane, and piperidine rings.
3-Methoxyphenylboronic acid:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
